molecular formula C26H22N2O5 B4046381 methyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate

methyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate

Cat. No.: B4046381
M. Wt: 442.5 g/mol
InChI Key: MXPJBCSKVPHJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate is a useful research compound. Its molecular formula is C26H22N2O5 and its molecular weight is 442.5 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-{[3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoyl]amino}benzoate is 442.15287181 g/mol and the complexity rating of the compound is 870. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Complex organic compounds, including those with benzoyl and benzoate groups, are synthesized and characterized for various scientific applications. For instance, the synthesis of (benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoate demonstrates the creation of new compounds that can serve as intermediates in pharmaceuticals or materials science. This synthesis process can provide insights into methodologies for creating structurally similar compounds like the one you're interested in (Popovski, Mladenovska, & Panovska, 2010).

Applications in Materials Science

  • Some compounds are designed for specific functions in materials science, such as the development of spherical supramolecular dendrimers organized in novel liquid-crystalline phases. These materials have potential applications in nanotechnology and materials engineering. The design and synthesis of such compounds reveal the potential of complex organic molecules in creating new types of materials with unique properties (Balagurusamy, Ungar, Percec, & Johansson, 1997).

Pharmaceutical Intermediates

  • Complex benzoate and benzoyl-containing compounds are utilized as intermediates in the synthesis of pharmaceuticals. For example, the development of new imaging compounds or flavoring substances demonstrates the diverse applications of these compounds in both medical and consumer products. This highlights the role of complex organic molecules in synthesizing compounds with specific functionalities for use in various industries (Popovski, Mladenovska, & Panovska, 2010).

Organic Synthesis and Catalysis

  • The research into the synthesis and transformations of related compounds shows their versatility as reagents for preparing polyfunctional heterocyclic systems. Such systems have applications in organic chemistry, where they serve as building blocks for more complex molecules, demonstrating the compound's relevance in advancing synthetic methodologies (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Properties

IUPAC Name

methyl 4-[[3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5/c1-33-26(32)13-5-7-15(8-6-13)27-23(29)14-3-2-4-16(11-14)28-24(30)21-17-9-10-18(20-12-19(17)20)22(21)25(28)31/h2-11,17-22H,12H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPJBCSKVPHJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate
Reactant of Route 3
Reactant of Route 3
methyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
methyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate
Reactant of Route 5
Reactant of Route 5
methyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate
Reactant of Route 6
Reactant of Route 6
methyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.